4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
Description
4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine (CAS: 637302-80-8) is a halogenated benzoxazole derivative characterized by a benzoxazole core substituted with bromine atoms at positions 4 and 6, a 2,4-dichlorophenyl group at position 2, and an amine group at position 5. The compound’s molecular formula is C₁₃H₇Br₂Cl₂N₂O, with a molecular weight of approximately 438.91 g/mol (calculated). Its structure combines electron-withdrawing halogen substituents (Br, Cl) with a benzoxazole heterocycle, conferring unique electronic and steric properties. Safety data indicate stringent handling requirements under UN GHS guidelines, including precautions for toxicity and environmental hazards .
Properties
IUPAC Name |
4,6-dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2Cl2N2O/c14-7-4-9-12(10(15)11(7)18)19-13(20-9)6-2-1-5(16)3-8(6)17/h1-4H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCHVERQCDPNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C(=C(C=C3O2)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362902 | |
| Record name | 4,6-dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637302-80-8 | |
| Record name | 4,6-dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-(2,4-dichlorophenyl)-1,3-benzoxazole, followed by amination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide, and the amination step may involve the use of ammonia or amine derivatives under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide.
Amination Reagents: Ammonia, amine derivatives.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Scientific Research Applications
4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions of halogenated compounds with biological systems.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogen atoms play a crucial role in its binding affinity and specificity. It can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of the target compound, highlighting variations in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects on Electronic Properties :
- Electron-Withdrawing Groups (Cl, Br, F) : Enhance electrophilicity and stability. For example, the 2,4-dichlorophenyl group in the target compound increases polarity compared to the 4-methoxyphenyl analog .
- Electron-Donating Groups (Methoxy, Methyl) : Improve solubility but may reduce reactivity. The 4-methoxyphenyl derivative exhibits higher solubility in polar solvents due to its methoxy group .
The 2-fluorophenyl substituent’s smaller size may enhance molecular packing in crystalline phases .
The discontinued status of the 3,5-dimethylphenyl derivative highlights challenges in commercial scalability for sterically hindered compounds .
Safety and Handling :
- Bromine and chlorine substituents correlate with increased toxicity and environmental persistence, necessitating strict safety protocols across all analogs .
Biological Activity
4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a synthetic compound with a complex molecular structure characterized by the presence of bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C13H6Br2Cl2N2O
- Molecular Weight : 436.91 g/mol
- CAS Number : 637302-80-8
The structural features of this compound, particularly the benzoxazole core and halogen substitutions, are believed to contribute significantly to its biological activity.
Biological Activity Overview
Research indicates that compounds with benzoxazole structures often exhibit notable biological activities. For this compound, the following activities have been explored:
Antimicrobial Activity
Antimicrobial testing has shown that derivatives of benzoxazole can possess selective antibacterial properties. In studies involving similar compounds:
- Gram-positive bacteria such as Bacillus subtilis were targeted, revealing some selectivity against these pathogens.
- The minimal inhibitory concentrations (MIC) for various derivatives were assessed, indicating varying degrees of effectiveness against microbial strains.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | Escherichia coli | 64 |
| 4,6-Dibromo... | Bacillus subtilis | TBD |
Anticancer Potential
The anticancer properties of benzoxazole derivatives have been widely studied. Research suggests that many compounds exhibit cytotoxic effects against various cancer cell lines:
- Cancer Cell Lines Tested : MCF-7 (breast), A549 (lung), HepG2 (liver), and others demonstrated sensitivity to treatment with benzoxazole derivatives.
Studies have indicated that certain modifications in the structure can enhance cytotoxicity while reducing toxicity to normal cells. For example:
- Compounds with electron-donating groups showed increased activity against cancer cells compared to those with electron-withdrawing groups.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzoxazole derivatives. The presence of specific substituents can significantly influence the compound's effectiveness:
- Electron-donating groups (e.g., methoxy) tend to enhance activity.
- Electron-withdrawing groups (e.g., nitro) may reduce efficacy.
Study 1: Antimicrobial Screening
A study conducted on a series of benzoxazole derivatives including this compound revealed:
- Selective activity against Bacillus subtilis with an MIC value indicative of moderate potency.
Study 2: Anticancer Efficacy
In vitro testing on various cancer cell lines showed that:
- The compound exhibited significant cytotoxicity against MCF-7 and A549 cells with IC50 values in the low micromolar range.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,6-dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized to minimize side products?
- Methodology :
- Start with a benzoxazole core and perform bromination at positions 4 and 6 using bromine or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C).
- Introduce the 2,4-dichlorophenyl group via Ullmann coupling or nucleophilic aromatic substitution, requiring transition metal catalysts (e.g., CuI) and ligands (e.g., 1,10-phenanthroline) .
- Monitor reaction progress using TLC or HPLC. Optimize solvent polarity (e.g., DMF for solubility) and stoichiometry to reduce dibromination over-substitution.
- Key Considerations : Side products like over-brominated isomers or incomplete substitution can arise; use regioselective directing groups or microwave-assisted synthesis for improved yields .
Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons near bromine/chlorine groups).
- Mass Spectrometry (HRMS) : Validate molecular weight (expected: ~402.47 g/mol) and isotopic patterns for bromine/chlorine .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents, particularly steric effects from dichlorophenyl groups .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities from synthesis.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cell lines?
- Methodology :
- Assay Standardization : Ensure consistent cell culture conditions (e.g., passage number, media composition) and compound solubility (use DMSO with <0.1% v/v).
- Orthogonal Assays : Compare MTT, ATP-based viability, and apoptosis markers (e.g., caspase-3) to rule out assay-specific artifacts .
- Metabolic Stability Testing : Evaluate compound degradation in culture media (LC-MS/MS) to confirm bioactivity correlates with intact parent compound .
- Hypothesis Testing : Differences in cellular uptake (e.g., efflux pumps) or metabolism (e.g., CYP450 activity) may explain variability. Use inhibitors (e.g., verapamil for P-gp) to test .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of analogs with varying halogen substituents?
- Methodology :
- Analog Synthesis : Prepare derivatives with substitutions at positions 4, 6 (Br vs. Cl) and the dichlorophenyl group (Table 1).
- Biological Screening : Test analogs against target enzymes (e.g., kinases) or pathogens (e.g., S. aureus) to identify critical substituents .
| Analog | Substituents | Bioactivity (IC50, μM) |
|---|---|---|
| Parent Compound | 4,6-Br; 2-(2,4-Cl₂Ph) | 0.85 ± 0.12 |
| 4-Cl,6-Br Analog | 4-Cl,6-Br; 2-(2,4-Cl₂Ph) | 1.45 ± 0.20 |
| 2-(3,4-Cl₂Ph) Analog | 4,6-Br; 2-(3,4-Cl₂Ph) | 2.10 ± 0.30 |
| Table 1: Example SAR data for halogen-substituted analogs (hypothetical, based on structural analogs in ). |
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, prioritizing substituents that enhance hydrophobic/π-π interactions .
Q. How can researchers investigate the compound’s mechanism of action when interacting with biological targets like DNA or enzymes?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., topoisomerase II).
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of enzymes upon compound binding to infer conformational shifts .
- Genome-wide CRISPR Screens : Identify gene knockouts that confer resistance/sensitivity, highlighting pathways involved in the compound’s activity .
Q. What experimental approaches are suitable for assessing environmental or metabolic stability of this compound?
- Methodology :
- Hydrolytic Stability : Incubate in buffers (pH 2–9) and analyze degradation products via LC-MS. Halogenated benzoxazoles are typically stable but may degrade under strong alkaline conditions .
- Microsomal Incubation : Use liver microsomes (human/rat) to evaluate Phase I metabolism. Monitor demethylation or hydroxylation using high-resolution mass spectrometry .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported logP values for this compound?
- Methodology :
- Experimental Determination : Use shake-flask method with octanol/water partitioning and quantify via UV-Vis spectroscopy.
- Computational Validation : Compare results from software (e.g., ChemAxon, ACD/LogP) to identify outliers. Adjust for halogen-specific parameters in force fields .
- Root Cause Analysis : Differences may arise from impurities (e.g., residual solvents) or measurement techniques (e.g., pH effects).
Safety & Handling
Q. What precautions are necessary when handling this compound given its potential toxicity?
- Methodology :
- Acute Toxicity Screening : Perform in vitro assays (e.g., zebrafish embryo toxicity) to establish LD50 thresholds. notes acute toxicity in analogs .
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact.
- Waste Disposal : Halogenated waste should be collected separately and incinerated under controlled conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
